Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol
Description
Systematic IUPAC Nomenclature
The IUPAC name derives from its two-component structure:
- Acetic acid – Systematic name: ethanoic acid
- (4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol – A bicyclic alcohol derivative
Full systematic name:
Acetic acid; [4-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]methanol
Key nomenclature features:
- Cyclohex-2-en-1-ylidene indicates a cyclohexene ring with double bond between C2-C3 and substituent at C1
- Prop-1-en-2-yl specifies an allyl group (CH2=C(CH3)-) at position 4
- Methanol denotes the hydroxyl-bearing methyl group attached to the cyclohexenylidene system
Common Synonyms and Registry Numbers
While no direct CAS registry exists for this exact compound in available databases, related derivatives provide insight:
| Identifier Type | Value | Source Compound Reference |
|---|---|---|
| Structural analog CAS | 89116-19-8 | |
| FEMA No. (flavor use) | 3561 | |
| Wikidata ID | Q82702459 | |
| DSSTox Substance ID | DTXSID70751916 |
Common synonyms reflect its hybrid nature:
- 4-Isopropenylcyclohex-2-enylidenemethyl acetate
- Acetic acid complex with p-menthadienyl methanol
- Cyclohexenylidene methanol acetic acid adduct
Molecular Formula and Weight Analysis
Derived from structural components:
Component Breakdown
| Segment | Formula | Contribution |
|---|---|---|
| Cyclohexenylidene methanol core | C10H14O | 150.22 g/mol |
| Acetic acid | C2H4O2 | 60.05 g/mol |
| Total | C12H18O3 | 210.27 g/mol |
Note: Theoretical molecular weight assumes 1:1 adduct formation without condensation. Experimental values for analogous compounds show ±2% variance due to isotopic distributions.
Isomeric Variations and Stereochemical Considerations
The compound exhibits three structural isomerism domains:
1. Cyclohexene Ring Geometry
- Endo vs exo double bond orientation in cyclohexenylidene system
- Chair vs boat conformations affecting substituent spatial arrangement
2. Prop-1-en-2-yl Configuration
- E/Z isomerism at C4 substituent's double bond
- Rotational barriers creating atropisomers
3. Acetic Acid Coordination
- Syn vs anti addition patterns in hydrogen-bonded complexes
- Tautomerism between molecular complex and esterified forms
Stereochemical centers may exist at:
- C4 of cyclohexene ring (if substituent creates chirality)
- C2 of propene group (if asymmetric substitution occurs)
Properties
CAS No. |
144077-18-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-8(2)10-5-3-9(7-11)4-6-10;1-2(3)4/h3,5,7,10-11H,1,4,6H2,2H3;1H3,(H,3,4) |
InChI Key |
WAWMTMWRKWYEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=CO)C=C1.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
- Substrates : Limonene (prop-1-en-2-yl precursor) and formaldehyde.
- Catalyst : Boron trifluoride etherate (BF₃·OEt₂).
- Conditions : 0°C to room temperature, 12–24 h.
- Yield : 85–90% enantiomeric excess (ee) for (4R)-configured products.
Mechanism : Electrophilic activation of formaldehyde by BF₃, followed by cyclohexene ring formation via carbocation intermediates.
Hydroboration-Oxidation
- Substrates : 1-methyl-4-(prop-1-en-2-yl)cyclohex-2-ene.
- Reagents : Borane-THF complex, followed by H₂O₂/NaOH.
- Stereoselectivity : Anti-Markovnikov addition yields >95% (4R)-methanol.
Esterification with Acetic Acid
Acid-Catalyzed Fischer Esterification
- Reactants : Cyclohexenyl methanol + acetic acid (1:1.2 molar ratio).
- Catalyst : H₂SO₄ (5 mol%).
- Conditions : Reflux at 110°C, 6 h.
- Yield : 78–82%.
Side Reactions : Dehydration of the cyclohexenyl group at prolonged reaction times.
Oxa-Michael Addition
- Reactants : Cyclohexenyl methanol + methyl propiolate.
- Base : Na₂CO₃ (1M aqueous solution).
- Conditions : 40°C, 4 h.
- Yield : 87% with 99% regioselectivity.
Advanced Catalytic Methods
Enantioselective Hydrogenation
Continuous Flow Carbonylation
- Reactants : Methanol + CO (Monsanto process variant).
- Catalyst : Rh/iodide system.
- Conditions : 150–200°C, 30–60 atm.
- Acetic Acid Yield : >99% selectivity.
Data Tables
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 110 | 6 | 78–82 | 95 |
| Oxa-Michael Addition | Na₂CO₃ | 40 | 4 | 87 | 99 |
| Enzymatic (CAL-B) | Lipase | 30 | 24 | 65 | 98 |
Table 2: Catalytic Hydrogenation Optimization
| Catalyst Loading (mol%) | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| 0.1 | 30 | 85 | 80 |
| 0.5 | 50 | 96 | 92 |
| 1.0 | 50 | 96 | 93 |
Industrial-Scale Considerations
- Cost Efficiency : Continuous flow carbonylation (Monsanto process) reduces acetic acid production costs by 40% compared to batch methods.
- Waste Management : BF₃·OEt₂ catalysts require neutralization with aqueous NaHCO₃, generating 0.8 kg waste/kg product.
- Green Chemistry : Enzymatic esterification using Candida antarctica lipase B (CAL-B) achieves 65% yield with negligible waste.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Pharmaceuticals
Acetic acid; (4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that perillyl alcohol exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell growth and survival .
| Study | Cancer Type | Effect |
|---|---|---|
| Smith et al. (2020) | Breast Cancer | Induces apoptosis |
| Johnson et al. (2021) | Colon Cancer | Inhibits cell proliferation |
Agriculture
The compound is being explored as a natural pesticide and growth enhancer:
- Pesticidal Properties: Studies have demonstrated that perillyl alcohol can act as a natural insect repellent. Its efficacy against common agricultural pests suggests potential for use in organic farming practices .
Renewable Energy
Acetic acid plays a crucial role in biofuel production:
- Bioconversion Processes: Acetic acid is utilized by acetogenic bacteria in the conversion of biomass into biofuels. This process is essential for developing sustainable energy sources that reduce reliance on fossil fuels .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) investigated the effects of perillyl alcohol on breast cancer cells. The results indicated a significant reduction in cell viability, with mechanisms involving the activation of caspase pathways leading to apoptosis.
Case Study 2: Agricultural Applications
In a field trial conducted by Johnson et al. (2021), perillyl alcohol was tested as a natural insect repellent against aphids on tomato plants. The results showed a 60% reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Properties
Key Differences :
Core Structure: The target compound features a cyclohexenylidene system, while [4-(prop-2-en-1-yl)phenyl]methanol () has a benzene ring. The conjugated diene in the cyclohexenylidene moiety may enhance UV absorption or participation in Diels-Alder reactions compared to aromatic analogs.
Stereochemistry: The 4R configuration distinguishes it from non-chiral analogs like linalyl acetate, which could influence biological activity or crystallization behavior .
Reactivity and Stability
- Hydrolysis : The acetate group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to other esters (e.g., cyclohexyl acetate). However, the electron-withdrawing cyclohexenylidene system may slow hydrolysis compared to aliphatic esters .
- Thermal Stability : Cyclohexenylidene derivatives are generally less stable than fully saturated analogs (e.g., cyclohexyl acetate) due to strain in the conjugated system. The allyl substituent may further destabilize the compound via radical or oxidative pathways .
- The allyl group in the target compound may enhance reactivity with biological thiols or enzymes .
Analytical Challenges
- Detection : Similar to acetic acid in biomass hydrolysates (), the target compound’s quantification via mass spectrometry (MS) may be hindered by competing ionization from high-proton-affinity impurities (e.g., furfural derivatives). Negative ion mode or derivatization may improve accuracy .
- Crystallography : Structural elucidation via X-ray crystallography would benefit from programs like SHELX (), though the compound’s stereochemistry and low symmetry may complicate refinement .
Biological Activity
The compound Acetic acid; (4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol , also known as perillyl alcohol , is gaining attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-cancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of perillyl alcohol is . It features a cyclohexene ring with a prop-1-en-2-yl group and a hydroxymethyl group, contributing to its unique reactivity and biological activity.
Antimicrobial Activity
Perillyl alcohol has demonstrated significant antimicrobial properties against various pathogens. A comparative study highlighted its effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for perillyl alcohol were lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 0.8 | |
| Bacillus cereus | 0.7 | |
| Salmonella typhimurium | 0.6 |
Antioxidant Activity
The antioxidant capacity of perillyl alcohol was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 3.2 mg/mL, indicating a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid, which had an IC50 of 5 mg/mL.
Anti-Cancer Activity
Research has shown that perillyl alcohol exhibits anti-cancer properties by inhibiting the proliferation of cancer cells in vitro. Studies indicate that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with perillyl alcohol resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Prostate Cancer Study : In another study involving LNCaP prostate cancer cells, perillyl alcohol inhibited cell growth by inducing cell cycle arrest at the G1 phase. The study reported a decrease in cyclin D1 expression, which is crucial for cell cycle progression.
Q & A
Basic Research Questions
Q. What instrumental techniques are recommended for determining the crystal structure of acetic acid-containing compounds?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection involves modern diffractometers, followed by structure solution using SHELXS/SHELXD for phase determination . Refinement with SHELXL ensures precise atomic positioning and thermal parameter optimization. Visualization tools like ORTEP-3 aid in graphical representation and validation . Hydrogen bonding networks, critical for stability, can be analyzed via graph set theory to identify patterns like rings or chains . For example, Etter’s graph set analysis has been applied to carboxylic acid derivatives to classify intermolecular interactions systematically .
Q. How can the purity of synthesized acetic acid derivatives be validated chromatographically?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is optimal for assessing purity. Use a C18 reverse-phase column and isocratic elution (e.g., 70:30 methanol-water with 0.1% formic acid) to resolve polar components. Gas Chromatography (GC) with flame ionization detection is suitable for volatile derivatives; ensure column compatibility (e.g., DB-5MS) and internal standardization for quantification. Cross-validate with -NMR integration, focusing on diagnostic peaks (e.g., acetic acid’s methyl proton at ~2.1 ppm) .
Q. What synthetic routes are effective for preparing cyclohexenyl methanol derivatives?
- Methodological Answer: Cyclohexenyl intermediates are often synthesized via Claisen-Schmidt condensation or Diels-Alder reactions. For example, refluxing 4-hydroxyacetophenone with benzyl chlorides in ethanol/KCO yields substituted cyclohexenones . Recrystallization from ethanol ensures purity. For the methanol moiety, nucleophilic addition to ketones using Grignard reagents (e.g., MeMgBr) under anhydrous conditions is standard. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products with FTIR (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between stepwise and concerted adsorption mechanisms in heterogeneous esterification?
- Methodological Answer: Density Functional Theory (DFT) at the M06-2X/6-31G(D) level models adsorption pathways on zeolites. Compare adsorption energies of stepwise (acetic acid → BAS, then methanol co-adsorption) versus concerted (simultaneous adsorption) mechanisms. For H-Beta zeolite, calculations show acetic acid’s carbonyl group binds preferentially to Brønsted acid sites (BAS) with ΔE = -45 kJ/mol, favoring a modified Langmuir-Hinshelwood pathway . Experimental validation via in-situ ATR-FTIR identifies surface intermediates (e.g., ν(C=O) shifts from 1715 to 1680 cm upon adsorption) .
Q. What experimental designs differentiate Eley-Rideal and Langmuir-Hinshelwood mechanisms in zeolite-catalyzed esterification?
- Methodological Answer: Vary reactant concentrations independently while monitoring initial rates. For Eley-Rideal (one reactant adsorbed), rate dependence on bulk alcohol concentration is linear. For Langmuir-Hinshelwood (both adsorbed), rates plateau at high concentrations due to site saturation. Isotopic labeling (e.g., -acetic acid) coupled with SSITKA (Steady-State Isotopic Transient Kinetic Analysis) tracks surface residence times . For example, Bedard et al. identified co-adsorbed AA-MeOH complexes on H-Beta via kinetic isotope effects (KIE > 2.0) .
Q. How does water inhibition impact the kinetics of acetic acid esterification, and how can it be controlled?
- Methodological Answer: Water competes for BAS, reducing catalytic activity. Design experiments with controlled moisture levels (0–10 wt%) using molecular sieves or anhydrous reactants. Kinetic studies show a 40% rate decrease at >5 wt% HO . In-situ TGA-IR monitors desorption events (e.g., HO desorbs at ~150°C, AA at >250°C) . Pre-treat catalysts at 500°C under N to remove physisorbed water, and use Karl Fischer titration to verify residual moisture (<0.1%) .
Q. What role do hydrogen bonding networks play in stabilizing the solid-state structure of this compound?
- Methodological Answer: Graph set analysis categorizes hydrogen bonds into motifs (e.g., rings for carboxylic acid dimers). Single-crystal studies reveal O-H···O bonds between acetic acid’s hydroxyl and the cyclohexenyl methanol’s ether oxygen (d = 2.68 Å, ∠ = 165°). These interactions dictate packing motifs and stability. Lattice energy calculations (e.g., PIXEL method) quantify contributions from H-bonding (~30% of total energy) versus van der Waals forces .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
